2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride

Overview

Description

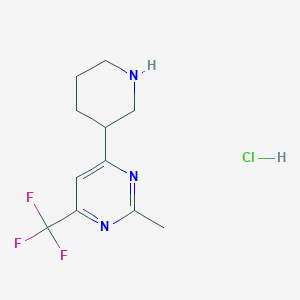

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride, also known as MMS or methanesulfonamide, is an organic compound. It has a molecular weight of 187.69 g/mol. The IUPAC name for this compound is 2-methyl-2-(methylsulfonyl)propylamine . The compound appears as a powder .

Molecular Structure Analysis

The InChI code for 2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride is 1S/C5H13NO2S/c1-5(2,4-6)9(3,7)8/h4,6H2,1-3H3 . The InChI key is JKSYLPNQMALDRP-UHFFFAOYSA-N .Scientific Research Applications

Synthesis of Organic Compounds

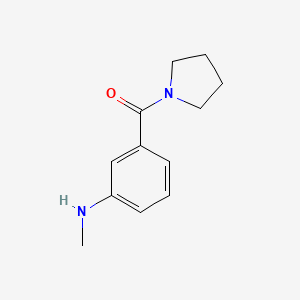

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride is involved in the synthesis of various organic compounds, demonstrating its utility in organic synthesis. For example, it is used in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process results in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of the configuration, offering a pathway to stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center (Uenishi et al., 2004).

Advancements in Particle Formation

Research has also focused on the role of methanesulfonic acid (MSA) in new particle formation (NPF), enhanced by amines such as monoethanolamine. Studies have shown that amines significantly increase the potential of MSA-driven NPF, with monoethanolamine (MEA) exhibiting a higher enhancing potential than previously known enhancing agents. This highlights the importance of hydrogen bonding capacity from non-amino groups of amines in enhancing MSA-driven NPF, pointing to the intricate interactions between atmospheric chemicals and their impact on particle formation (Shen et al., 2019).

Application in Aerosol Science

2-Methanesulfonyl-2-methylpropan-1-amine hydrochloride's derivatives, particularly in the form of methanesulfonate salts, play a crucial role in aerosol science. For instance, the effective densities of particles generated from methanesulfonate salts, such as sodium methanesulfonate, have been determined using centrifugal particle mass analyzer and scanning mobility particle sizer techniques. This research is pivotal for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, which are essential for understanding aerosol behavior in the atmosphere (Perraud et al., 2023).

Enhancing New Particle Formation

Further studies into the temperature dependence of particle formation from MSA reactions with amines and ammonia have uncovered that particle formation rates have a strong inverse dependence on temperature. This suggests that particle formation may not decline proportionally with concentrations of MSA and amines if temperature also decreases, indicating that atmospheric conditions could significantly influence the effectiveness of such reactions in particle formation processes (Chen & Finlayson-Pitts, 2017).

Safety and Hazards

properties

IUPAC Name |

2-methyl-2-methylsulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-5(2,4-6)9(3,7)8;/h4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHSOWWHCHHERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

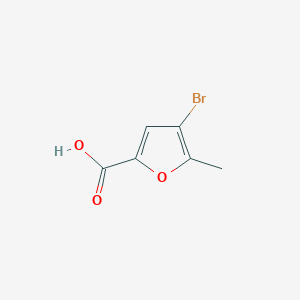

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

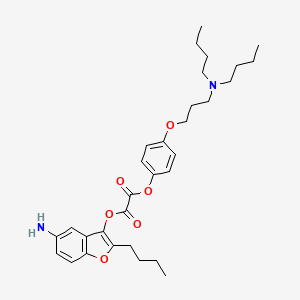

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)

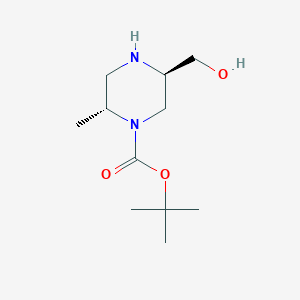

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)